3-Bromo-9-butyl-9H-carbazole

Description

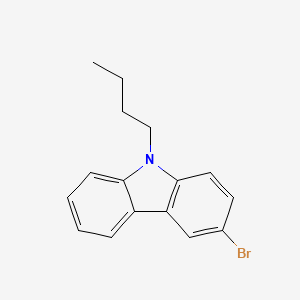

3-Bromo-9-butyl-9H-carbazole is a carbazole derivative featuring a bromine atom at the 3-position and a butyl chain at the N9-position. Carbazoles are heterocyclic aromatic compounds with a wide range of applications in organic electronics, pharmaceuticals, and materials science due to their planar structure, thermal stability, and tunable electronic properties. The bromine substituent enables cross-coupling reactions for further functionalization, while the butyl chain enhances solubility in organic solvents, making the compound suitable for solution-processed devices .

Properties

IUPAC Name |

3-bromo-9-butylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN/c1-2-3-10-18-15-7-5-4-6-13(15)14-11-12(17)8-9-16(14)18/h4-9,11H,2-3,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFWTMKDHOORBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-9-butyl-9H-carbazole typically involves the bromination of 9-butyl-9H-carbazole. One common method is the reaction of 9-butyl-9H-carbazole with N-bromosuccinimide (NBS) in an organic solvent such as tetrahydrofuran (THF) at room temperature . The reaction proceeds via electrophilic substitution, where the bromine atom is introduced at the 3-position of the carbazole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-9-butyl-9H-carbazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 3-position can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction Reactions: The carbazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.

Major Products Formed:

Substitution Reactions: Products include various substituted carbazole derivatives.

Oxidation and Reduction Reactions: Products include oxidized or reduced carbazole derivatives.

Coupling Reactions: Products include biaryl compounds and other complex structures.

Scientific Research Applications

Chemistry: 3-Bromo-9-butyl-9H-carbazole is used as a building block in the synthesis of organic semiconductors and light-emitting materials. It is a key intermediate in the preparation of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Biology and Medicine: Carbazole derivatives, including this compound, have shown potential in biological applications. They exhibit various biological activities, such as antiviral, anticancer, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of advanced materials for optoelectronic devices. Its unique properties make it suitable for applications in photovoltaic cells and other electronic components .

Mechanism of Action

The mechanism of action of 3-Bromo-9-butyl-9H-carbazole is primarily related to its ability to interact with various molecular targets. In biological systems, it can bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects. In materials science, its electronic properties enable it to function as an efficient charge carrier in electronic devices .

Comparison with Similar Compounds

Key Insights :

Structural and Electronic Properties

Key Insights :

- Dihedral Angles : Aryl substituents (e.g., benzyl, biphenyl) exhibit near-perpendicular dihedral angles (~82–91°), limiting conjugation but enhancing charge transport via intermolecular interactions .

- Solubility : Alkyl chains (butyl) improve solubility, whereas bulky aryl groups reduce it, impacting processability in thin-film devices .

Biological Activity

3-Bromo-9-butyl-9H-carbazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound (C₁₆H₁₆BrN) is a brominated derivative of carbazole, characterized by a butyl group at the 9-position and a bromine atom at the 3-position. Its structure can be represented as follows:

Antimicrobial Activity

Recent studies have evaluated the antibacterial properties of various carbazole derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, with notable results:

- Against Bacillus subtilis : The compound exhibited significant antibacterial activity with an inhibitory concentration of 62.5 μg/ml (154.8 μM), comparable to standard antibiotics like amoxicillin, which had an IC50 of 62.5 μg/ml (171.1 μM) .

- Against Escherichia coli : The antibacterial effect was slightly less potent than against Gram-positive strains, indicating a moderate spectrum of activity .

Anticancer Activity

The anticancer potential of carbazole derivatives has been widely studied, with some compounds showing promising results in inhibiting cancer cell proliferation. In vitro assays revealed that certain derivatives had higher inhibition rates compared to control drugs like 5-fluorouracil (5-FU). Specifically:

- Inhibition Rates : Compounds similar to this compound demonstrated over 70% inhibition in cancer cell lines such as A875 and 7901 .

- Selectivity : Some derivatives showed lower toxicity to normal cells compared to cancer cells, suggesting a degree of selectivity that is crucial for therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of carbazole derivatives like this compound is influenced by their structural characteristics:

| Compound | Structural Features | Antibacterial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Bromine at C3, Butyl at C9 | Moderate (62.5 μg/ml) | High (>70% inhibition) |

| Other Brominated Derivatives | Varying substitutions | Variable | Variable |

This table illustrates how modifications in the structure can lead to variations in biological activity.

Case Studies

- Antibacterial Study : A study synthesized several brominated carbazole derivatives and tested their antibacterial activity against Bacillus subtilis and Escherichia coli. The results indicated that the introduction of bromine groups enhanced antibacterial efficacy .

- Anticancer Evaluation : Another research project focused on the synthesis of carbazole derivatives and their evaluation against various cancer cell lines. The study highlighted that compounds with flexible structures exhibited better inhibitory activities, suggesting that molecular flexibility plays a crucial role in binding affinity and biological efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.